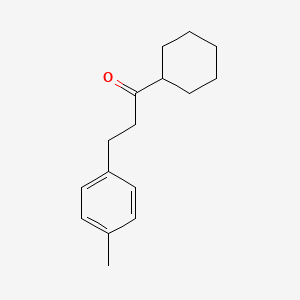

Cyclohexyl 2-(4-methylphenyl)ethyl ketone

説明

Structure

3D Structure

特性

IUPAC Name |

1-cyclohexyl-3-(4-methylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O/c1-13-7-9-14(10-8-13)11-12-16(17)15-5-3-2-4-6-15/h7-10,15H,2-6,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFMXDJMFWRGPGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CCC(=O)C2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70644157 | |

| Record name | 1-Cyclohexyl-3-(4-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898769-57-8 | |

| Record name | 1-Cyclohexyl-3-(4-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Cyclohexyl 2 4 Methylphenyl Ethyl Ketone

Established Synthetic Routes and Mechanistic Frameworks

Among the established routes, the Friedel-Crafts acylation stands out as a powerful tool for creating the aryl ketone portion of a related isomer, 1-(4-methylphenyl)-3-cyclohexylpropan-1-one. This approach underscores the principles of electrophilic aromatic substitution.

The Friedel-Crafts acylation is a cornerstone of organic synthesis, involving the reaction of an aromatic ring with an acyl halide or anhydride (B1165640) using a strong Lewis acid catalyst. sigmaaldrich.commasterorganicchemistry.com In a plausible synthesis for an isomer of the target compound, toluene (B28343) (methylbenzene) is acylated by 3-cyclohexylpropanoyl chloride. This reaction directly forges the bond between the aromatic ring and the carbonyl carbon of the acyl group, establishing the core structure of the resulting aryl ketone. wisc.edu

The mechanism of the Friedel-Crafts acylation is initiated by the activation of the acylating agent by a Lewis acid catalyst, typically aluminum chloride (AlCl₃). byjus.com The Lewis acid coordinates to the halogen atom of the acyl chloride (3-cyclohexylpropanoyl chloride), which polarizes the carbon-halogen bond and facilitates its cleavage. sigmaaldrich.com This cleavage results in the formation of a highly electrophilic and resonance-stabilized acylium ion ([Cyclohexyl-CH₂-CH₂-C=O]⁺). sigmaaldrich.comwisc.edu

The reaction proceeds via the following steps:

Formation of Acylium Ion: The Lewis acid catalyst reacts with the acyl chloride to form a complex, which then dissociates to form the acylium ion and the [AlCl₄]⁻ anion. byjus.com

Electrophilic Attack: The electron-rich π-system of the toluene ring attacks the electrophilic carbon of the acylium ion. This step forms a carbocation intermediate known as an arenium ion (or sigma complex), temporarily disrupting the aromaticity of the ring. byjus.com

Deprotonation: The [AlCl₄]⁻ anion abstracts a proton from the carbon atom bearing the new acyl group, restoring the aromaticity of the ring. This step regenerates the AlCl₃ catalyst and produces hydrogen chloride (HCl) as a byproduct. byjus.com

The success of the synthesis hinges on the appropriate selection and preparation of the starting materials.

4-Methylphenyl Precursor: Toluene serves as the readily available precursor for the 4-methylphenyl moiety. The methyl group on the benzene (B151609) ring is an activating group, making the ring more nucleophilic and thus more reactive towards electrophilic substitution compared to unsubstituted benzene. wisc.edu

Cyclohexyl Ketone Precursor: The acylating agent, 3-cyclohexylpropanoyl chloride, is the precursor that introduces the cyclohexyl-containing chain. It is typically prepared from its corresponding carboxylic acid, 3-cyclohexylpropanoic acid. The acid can be synthesized through various methods, such as the malonic ester synthesis with cyclohexylmethyl bromide, followed by conversion to the acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. google.com

Controlling the regiochemical outcome and maximizing the product yield are critical considerations in Friedel-Crafts acylation.

Regioselectivity: The methyl group of toluene is an ortho, para-directing group. wisc.edu When toluene is acylated, the incoming acyl group can theoretically substitute at the ortho (C2) or para (C4) positions. However, due to the steric bulk of the 3-cyclohexylpropanoyl group, the substitution occurs preferentially at the less hindered para position, leading to the formation of 1-(4-methylphenyl)-3-cyclohexylpropan-1-one as the major product. organic-chemistry.org

Yield Optimization: Several factors can be manipulated to optimize the reaction yield. A key aspect of Friedel-Crafts acylation is that the product ketone is a Lewis base and can form a complex with the Lewis acid catalyst, effectively sequestering it. organic-chemistry.org Therefore, a stoichiometric amount, rather than a catalytic amount, of AlCl₃ is often required for the reaction to proceed to completion. Reaction temperature is also controlled to prevent side reactions.

Table 1: Effect of Catalyst Stoichiometry on Friedel-Crafts Acylation Yield

| Catalyst (AlCl₃) Equivalents | Relative Yield (%) | Observation |

|---|---|---|

| 0.5 | Low | Incomplete reaction due to catalyst complexation with product. |

| 1.1 | High | Sufficient catalyst for both reaction and product complexation. |

| 2.0 | High | Excess catalyst ensures completion but increases cost and workup complexity. |

While Friedel-Crafts acylation is a direct method for a related isomer, the synthesis of the specific target, 1-cyclohexyl-3-(4-methylphenyl)propan-1-one, is more readily achieved through multi-step pathways that offer greater flexibility and control.

An alternative strategy involves constructing the molecule from the cyclohexyl end, using cyclohexanecarbonyl chloride as a key intermediate. google.com This approach is versatile and can be adapted to build the required three-carbon chain.

A plausible multi-step sequence is as follows:

Formation of an α,β-Unsaturated Ketone: Cyclohexanecarbonyl chloride can be converted into cyclohexyl vinyl ketone. This can be achieved by reacting it with a vinyl nucleophile, such as vinylmagnesium bromide.

Conjugate Addition: The target structure can then be assembled via a 1,4-conjugate addition (Michael addition) to the cyclohexyl vinyl ketone. A lithium di-(4-methylphenyl)cuprate ((p-tolyl)₂CuLi) reagent, prepared from a 4-methylphenyl lithium or Grignard reagent, can be used to add the p-tolyl group at the β-position of the unsaturated ketone. Subsequent workup yields the final product, 1-cyclohexyl-3-(4-methylphenyl)propan-1-one.

For industrial applications, process simplification is a significant goal. Methods have been developed for the synthesis of similar ketones, such as cyclohexyl phenyl ketone, that proceed from basic precursors through multiple steps in the same reactor without the need to isolate and purify intermediates. google.comgoogle.com This "one-pot" approach, which combines steps like hydrogenation, chlorination, and a final Friedel-Crafts reaction, significantly improves efficiency and reduces waste. google.com A similar streamlined process could hypothetically be developed for the synthesis of Cyclohexyl 2-(4-methylphenyl)ethyl ketone.

Table 2: Comparison of Synthetic Routes

| Method | Key Intermediate | Primary Bond Formation | Advantages | Limitations |

|---|---|---|---|---|

| Friedel-Crafts Acylation | Acylium Ion | Aryl C-C(O) | Direct, well-established. | Forms an isomer; requires stoichiometric Lewis acid. |

| Conjugate Addition | Cyclohexyl Vinyl Ketone | Alkyl C-C | High regioselectivity; versatile. | Multi-step; requires organometallic reagents. |

Alternative and Multi-Step Synthesis Approaches

Organometallic Routes in Ketone Synthesis

Organometallic reagents are fundamental tools in organic synthesis for the formation of carbon-carbon bonds, providing a powerful route to ketones. These reactions often involve the coupling of an organometallic compound, which acts as a nucleophilic carbon source, with an electrophilic acyl derivative, such as an acyl chloride or ester.

A general and effective approach involves the use of organozinc compounds in palladium-catalyzed cross-coupling reactions. For instance, a synthetic route to an acetophenone (B1666503) derivative begins with the selective metallation of a protected phenol (B47542) using an organolithium reagent like butyllithium. The resulting aryllithium species is then converted to a more stable and selectively reactive organozinc compound through the addition of zinc chloride (ZnCl₂). This organozinc reagent can then undergo a palladium-catalyzed coupling reaction with an acyl chloride, such as acetyl chloride, to form the desired ketone under mild conditions. researchgate.net This strategy highlights a controlled and high-yield method for constructing aryl ketones. researchgate.net

While not detailing the specific synthesis of this compound, a related patent describes the synthesis of a structurally analogous compound, 2-(4-methoxyphenyl)-1-(trans-4-propylcyclohexyl)ethyl ketone. The process involves reacting a Grignard reagent with an appropriate precursor, followed by hydrolysis to yield the target ketone, demonstrating the industrial applicability of organometallic routes for this class of compounds. google.com

Robinson Annulation as a Synthetic Strategy for Ketones

The Robinson annulation is a classic and powerful ring-forming reaction in organic chemistry, discovered by Robert Robinson in 1935. wikipedia.org It is a tandem process that combines a Michael addition with an intramolecular aldol (B89426) condensation to construct a six-membered ring. wikipedia.orgmasterorganicchemistry.com The reaction typically involves the treatment of a ketone (or a related enolate precursor) with a methyl vinyl ketone (MVK) or a similar α,β-unsaturated ketone. wikipedia.org

The mechanism proceeds in two main stages:

Michael Addition : A base deprotonates the ketone to form an enolate, which then acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated ketone. This 1,4-addition forms a 1,5-dicarbonyl compound as an intermediate. organic-chemistry.org

Intramolecular Aldol Condensation : The newly formed dicarbonyl intermediate, under the same basic conditions, undergoes an intramolecular reaction. An enolate is formed at one of the α-carbons, which then attacks the other carbonyl group, leading to ring closure and the formation of a six-membered β-hydroxy ketone. Subsequent heating typically induces dehydration (elimination of a water molecule) to yield the final product: a cyclohexenone derivative. masterorganicchemistry.comorganic-chemistry.org

While the Robinson annulation is a cornerstone for the synthesis of fused cyclic systems, steroids, and polycyclic compounds, it is not a direct or suitable strategy for the synthesis of the acyclic target molecule, this compound. wikipedia.org The annulation's primary utility is in the creation of α,β-unsaturated cyclic ketones, a structural motif not present in the target compound.

Advanced Synthetic Strategies and Condition Optimization

Asymmetric Synthesis Approaches in Ketone Chemistry

The development of methods for the enantioselective synthesis of chiral ketones is a significant area of modern organic chemistry, as these compounds are valuable building blocks for pharmaceuticals and natural products.

Enantioselective Alkylation: The α-alkylation of ketones is a fundamental C-C bond-forming reaction. nih.gov Modern advancements have focused on catalytic enantioselective methods that avoid the use of stoichiometric chiral auxiliaries. Photo-organocatalysis has emerged as a powerful tool for the direct α-alkylation of cyclic ketones. iciq.org This approach can utilize naturally derived catalysts, such as cinchona alkaloids, which activate the ketone by forming a transient chiral enamine. nih.gov Upon photoexcitation, these intermediates can react with alkyl halides to generate α-alkylated ketones with good yield and high enantioselectivity. nih.goviciq.org Another innovative strategy is Singly Occupied Molecular Orbital (SOMO) catalysis, which enables the enantioselective α-allylation of cyclic ketones using imidazolidinone catalysts. nih.gov

Enantioselective Epoxidation: The asymmetric epoxidation of α,β-unsaturated ketones, which are readily derived from ketones, provides access to valuable chiral epoxyketones. Phase-transfer catalysis (PTC) using hybrid amide-based Cinchona alkaloids has proven highly effective for this transformation. nih.gov These methods are characterized by their operational simplicity, mild reaction conditions, and the use of environmentally benign and inexpensive catalysts. nih.gov With low catalyst loadings (e.g., 0.5 mol%), a wide range of chiral epoxides can be obtained with excellent yields and enantioselectivities (up to >99% ee). nih.gov Furthermore, catalytic systems have been developed that can selectively produce chiral peroxides instead of epoxides by influencing the reaction pathway of the intermediate peroxyenamine. nih.gov

The synthesis of chiral α-aryl ketones is a significant challenge, and palladium-catalyzed asymmetric arylation represents a state-of-the-art solution. nih.gov This method provides a direct route to chiral α-amino ketones, which are important structural motifs in pharmaceuticals and natural products. nih.govresearchgate.netrsc.org

The strategy involves the reaction of in situ generated α-keto imines with arylboronic acids, catalyzed by a chiral palladium(II) complex. nih.govresearchgate.net The C-acyl N-sulfonyl-N,O-aminals serve as stable, bench-top precursors that generate the challenging α-keto imine intermediates under the reaction conditions. researchgate.net The chiral palladium catalyst plays a dual role: it facilitates the generation of the α-keto imine and then synergistically activates both the imine and the arylboronic acid to promote the enantioselective C-C bond formation. nih.gov This approach offers a practical and highly stereocontrolled pathway to acyclic α-amino ketones with good yields and high enantioselectivities. nih.govresearchgate.netrsc.org

The Corey-Chaykovsky reaction is a classic method for synthesizing epoxides from carbonyl compounds by the addition of a sulfur ylide. organic-chemistry.orgwikipedia.org The development of catalytic and enantioselective versions of this reaction has significantly enhanced its utility.

The catalytic asymmetric Corey-Chaykovsky epoxidation of ketones with dimethyloxosulfonium methylide allows for the synthesis of 2,2-disubstituted terminal epoxides with high enantioselectivity and yield. mdpi.comnih.gov This transformation often employs a heterobimetallic La-Li₃-BINOL complex (LLB) as the catalyst. mdpi.comnih.gov The reaction proceeds smoothly at room temperature, often in the presence of achiral phosphine (B1218219) oxide additives which can improve enantioselectivity. mdpi.com This method is applicable to a broad range of ketones, including aryl methyl ketones and cyclic ketones like cyclohexyl ketone, demonstrating high performance with catalyst loadings as low as 1-5 mol%. mdpi.com While aryl methyl ketones can yield epoxides in over 90% enantiomeric excess (ee), the enantioselectivity can be slightly lower for more sterically hindered substrates like ethyl or propyl ketones. mdpi.comnih.gov

Table 1: Catalytic Asymmetric Corey-Chaykovsky Epoxidation of Various Ketones This interactive table summarizes the yield and enantioselectivity for the epoxidation of different ketone substrates using a La-Li₃-BINOL catalyst system.

| Entry | Ketone Substrate (R group) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| 1 | Phenyl | >99 | 95 |

| 2 | 4-Chlorophenyl | 97 | 97 |

| 3 | 2-Naphthyl | >99 | 94 |

| 4 | 3-Pyridyl | 97 | 92 |

| 5 | Phenylethyl | >99 | 93 |

| 6 | Cyclohexyl | 88 | 96 |

| 7 | n-Octyl | >99 | 93 |

Data sourced from a study on catalytic asymmetric Corey-Chaykovsky epoxidation. mdpi.com

Stereospecific Synthesis of Related Cyclohexenone Structures

The controlled synthesis of specific stereoisomers of cyclohexenone derivatives is of significant interest due to their utility as precursors in the synthesis of natural products and pharmaceutically active molecules. mdpi.com Methodologies to achieve high stereoselectivity often involve asymmetric catalysis or the use of chiral auxiliaries.

One prominent method for the enantioselective preparation of 4-hydroxy-2-cyclohexanone derivatives involves asymmetric transfer hydrogenation (ATH) of a corresponding cyclohexenone. mdpi.com This reaction can be catalyzed by bifunctional ruthenium catalysts, which facilitate the stereospecific reduction of the enone. mdpi.com The choice of catalyst enantiomer allows for the selective formation of either the (R) or (S) alcohol. The efficiency and selectivity of the ATH reaction can be influenced by the structure of the cyclohexenone substrate. For instance, the presence of a vinylic methyl group has been shown to enhance the chemoselectivity of the ATH reaction. mdpi.com

Another approach to achieve stereocontrol in the synthesis of substituted cyclohexanones involves intramolecular reactions. For example, a γ,δ-unsaturated amide can undergo a stereocontrolled synthesis to form a 2,3,3-trisubstituted cyclohexanone (B45756) derivative. rsc.org This method proceeds with retention of configuration, establishing a reliable route to complex cyclic ketones. rsc.org Additionally, intramolecular Heck reactions have been utilized for the desymmetrization of achiral cyclohexadienones, providing access to enantioenriched cyclohexenone building blocks. nih.gov The success of this approach often depends on the appropriate choice of chiral ligands, such as (R)-BINAP, to induce asymmetry. nih.gov

These methodologies underscore the importance of catalyst and substrate design in achieving high levels of stereocontrol in the synthesis of cyclohexenone and cyclohexanone structures, which are closely related to the cyclohexyl moiety of the target ketone.

Modern Reaction Condition Modalities

Recent advancements in chemical synthesis have focused on developing more efficient, safer, and environmentally friendly reaction conditions. These modern modalities are applicable to the synthesis of a wide range of organic compounds, including ketones like this compound.

Continuous flow chemistry has emerged as a powerful alternative to traditional batch processing for the synthesis of ketones and other organic molecules. mdpi.comzenodo.org This technique offers several advantages, including enhanced heat and mass transfer, improved safety when handling reactive intermediates, and greater reproducibility and scalability. zenodo.org

In the context of ketone synthesis, continuous flow reactors have been successfully employed for various transformations. For instance, the Meerwein-Ponndorf-Verley (MPV) reduction of ketones and aldehydes to alcohols has been studied in monolithic continuous-flow microreactors. mdpi.com These reactors, with reactive cores made of zirconium-functionalized silica (B1680970) monoliths, demonstrate excellent catalytic properties and allow for efficient and controlled reduction. mdpi.com The kinetic parameters of such reactions can be readily determined, aiding in the design of efficient synthetic processes. mdpi.com

Multi-step continuous flow synthesis has also been demonstrated for the preparation of β/γ-substituted ketones. zenodo.org This approach involves the sequential mixing of reactants in coiled or packed-bed reactors, allowing for the in-situ generation and subsequent reaction of unstable intermediates. zenodo.org For example, a three-step process involving a photocatalyzed addition, basic elimination, and subsequent Michael addition has been developed to produce various substituted ketones in moderate to good yields. zenodo.org The ability to couple different reaction types, even those requiring incompatible conditions, is a significant advantage of flow chemistry. zenodo.org

The table below summarizes the productivity of a continuous-flow microreactor for the MPV reduction of various carbonyl compounds.

| Carbonyl Compound | Conversion (%) | Productivity (mmol g⁻¹ h⁻¹) | Reaction Rate Constant (min⁻¹) |

| Benzaldehyde | 99 | 10.6 | 0.212 |

| Cyclohexanone | 85 | 4.5 | 0.105 |

| Acetophenone | 75 | 2.5 | 0.068 |

This data is illustrative and based on findings from studies on MPV reduction in continuous-flow microreactors. mdpi.com

The reduction or elimination of solvents in chemical reactions is a key principle of green chemistry. Solvent-free techniques, such as mechanochemical grinding and microwave-assisted synthesis, offer significant environmental and economic benefits. ijrpr.comdergipark.org.tr

Mechanochemical grinding involves the use of mechanical energy, through methods like ball milling or grinding, to initiate chemical reactions between solid reactants. ijrpr.com This technique enhances reaction rates by increasing the contact area between reactants. ijrpr.com For example, the fluorination of liquid β-ketoesters has been achieved mechanochemically by utilizing a grinding auxiliary. dergipark.org.tr

Microwave-assisted synthesis utilizes microwave irradiation to rapidly and uniformly heat reaction mixtures, leading to significantly accelerated reaction rates and often improved yields. ijrpr.comoatext.com This method is particularly effective for solvent-free reactions as it enhances the collision frequency between reactant molecules. ijrpr.com The synthesis of α,β-unsaturated compounds has been efficiently carried out under solvent-free microwave conditions using a solid catalyst. oatext.com Similarly, the conversion of ketones to their corresponding thioketones using Lawesson's reagent can be achieved in high yields under solvent-free microwave irradiation, avoiding the need for dry solvents. nih.gov

The table below presents a comparison of reaction times and yields for a Knoevenagel condensation reaction under conventional heating and microwave irradiation.

| Entry | Aldehyde | Product | Conventional Method (Time, h / Yield, %) | Microwave Method (Time, min / Yield, %) |

| 1 | Benzaldehyde | 2-Cyanocinnamide | 5 / 75 | 2 / 92 |

| 2 | 4-Chlorobenzaldehyde | 2-Cyano-3-(4-chlorophenyl)acrylamide | 6 / 72 | 3 / 90 |

| 3 | 4-Methylbenzaldehyde | 2-Cyano-3-(p-tolyl)acrylamide | 5.5 / 78 | 2.5 / 94 |

This data is illustrative and based on findings from studies on microwave-assisted solvent-free synthesis. oatext.com

The efficiency and selectivity of ketone synthesis are heavily dependent on the catalyst system and the solvent employed. acs.orgresearchgate.net Careful optimization of these parameters is crucial for developing robust and high-yielding synthetic protocols. researchgate.net

The choice of catalyst can significantly influence the reaction outcome. In the ketonic decarboxylation of stearic acid to produce stearone, solid base catalysts such as Mg/Al layered double hydroxides (LDH) and mixed metal oxides (MMO) have proven to be highly effective. mdpi.com The catalytic performance of these materials can be tuned by altering their composition and method of preparation. mdpi.com For instance, the basicity of the catalyst's surface sites plays a critical role in its activity. mdpi.com

Solvents can also play a profound role in the reaction mechanism, extending beyond simply dissolving the reactants. acs.org Computational studies on the reduction of ketones using a bifunctional Mn-diamine catalyst have revealed that the solvent can actively participate in the reaction mechanism. acs.org In this system, the isopropanol (B130326) solvent was found to directly hydrogenate the ketone in a Meerwein–Ponndorf–Verley-type mechanism, with the catalyst's N-H moiety acting as a directing group. acs.org The inclusion of explicit solvent molecules in theoretical models is crucial for accurately predicting the reaction pathway and energy barriers. acs.org

The optimization of a catalytic system involves considering various factors, including the choice of metal and ligands, reactant concentrations, temperature, and stirring rate. researchgate.net The presence of impurities can also have a significant impact, acting as either co-catalysts or inhibitors. researchgate.net A thorough understanding of the interplay between these variables is essential for designing an efficient and scalable process for ketone formation. researchgate.net

Chemical Reactivity and Transformation Pathways of Cyclohexyl 2 4 Methylphenyl Ethyl Ketone

Ketone Moiety Transformations

The carbonyl group is a primary site of reactivity in Cyclohexyl 2-(4-methylphenyl)ethyl ketone, susceptible to oxidation, reduction, and nucleophilic attack.

Oxidative Derivatization to Carboxylic Acids and Related Oxidized Products

While ketones are generally resistant to oxidation compared to aldehydes, they can undergo oxidative cleavage of the carbon-carbon bond adjacent to the carbonyl group under specific conditions to yield carboxylic acids. libretexts.org This transformation is of significant interest for converting ketones into other valuable functional groups.

One of the most notable methods for the oxidative cleavage of ketones is the Baeyer-Villiger oxidation . This reaction employs peroxyacids (such as m-CPBA) or peroxides to convert ketones into esters. organic-chemistry.orgwikipedia.org In the case of this compound, the migratory aptitude of the groups attached to the carbonyl carbon dictates the regiochemical outcome. The general order of migratory ability is tertiary alkyl > cyclohexyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.org Following this trend, the cyclohexyl group would preferentially migrate, leading to the formation of an ester. Subsequent hydrolysis of this ester would yield a carboxylic acid and an alcohol.

Recent advancements have also described metal-free, one-pot methods for the direct conversion of aryl alkyl ketones to their corresponding aryl carboxylic acids using iodine as a catalyst with dimethyl sulfoxide (B87167) (DMSO) and tert-butyl hydroperoxide (TBHP) as oxidants. organic-chemistry.org This approach involves the oxidative cleavage of the C(CO)–C(alkyl) bond and has shown high yields for a variety of aryl alkyl ketones. organic-chemistry.org Such a method could potentially be applied to this compound to generate 4-methylphenylacetic acid and cyclohexanecarboxylic acid, depending on the cleavage site.

Table 1: Potential Oxidative Derivatization Products of this compound

| Starting Material | Reagents | Major Intermediate/Product | Final Product after Hydrolysis (if applicable) |

| This compound | m-CPBA (Baeyer-Villiger) | Cyclohexyl 2-(4-methylphenyl)acetate | 4-methylphenylacetic acid and Cyclohexanol |

| This compound | I₂, DMSO, TBHP | Oxidative C-C cleavage | 4-methylphenylacetic acid and Cyclohexanecarboxylic acid |

Reductive Pathways to Secondary Alcohols: Reagent Scope and Stereochemical Control

The reduction of the ketone functionality in this compound to a secondary alcohol is a fundamental transformation. This is commonly achieved using hydride-based reducing agents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com

Sodium Borohydride (NaBH₄) is a mild reducing agent that readily reduces aldehydes and ketones. masterorganicchemistry.comcdnsciencepub.com The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol.

Lithium Aluminum Hydride (LiAlH₄) is a much stronger reducing agent and is also effective in reducing ketones. However, it is less selective and will also reduce other functional groups like esters and carboxylic acids. Reactions with LiAlH₄ are conducted in aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF).

The reduction of the prochiral ketone in this compound results in the formation of a new stereocenter, leading to a racemic mixture of two enantiomeric secondary alcohols unless a chiral reducing agent or catalyst is employed. masterorganicchemistry.comlibretexts.org The stereochemical outcome of the reduction can be influenced by the steric hindrance around the carbonyl group. The hydride nucleophile will preferentially attack from the less sterically hindered face of the ketone. libretexts.org For this compound, the bulky cyclohexyl and 2-(4-methylphenyl)ethyl groups will influence the trajectory of the incoming hydride.

The Luche reduction, which uses sodium borohydride in the presence of a lanthanide salt like cerium(III) chloride, can sometimes alter the stereoselectivity of ketone reductions compared to sodium borohydride alone. nih.gov

Table 2: Common Reducing Agents and Their Products

| Starting Material | Reducing Agent | Solvent | Product |

| This compound | Sodium Borohydride (NaBH₄) | Methanol/Ethanol | 1-Cyclohexyl-3-(4-methylphenyl)propan-1-ol |

| This compound | Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether/THF | 1-Cyclohexyl-3-(4-methylphenyl)propan-1-ol |

Nucleophilic Addition Reactions at the Carbonyl Center

The electrophilic nature of the carbonyl carbon makes it susceptible to attack by a wide range of nucleophiles. This nucleophilic addition is a fundamental reaction of ketones. libretexts.org The general mechanism involves the attack of the nucleophile on the carbonyl carbon, leading to a tetrahedral alkoxide intermediate, which is then protonated to give the alcohol product. libretexts.org

The reactivity of the ketone in this compound towards nucleophilic addition is influenced by steric hindrance from the adjacent cyclohexyl and 2-(4-methylphenyl)ethyl groups. libretexts.orgnih.gov These bulky groups can impede the approach of the nucleophile, potentially slowing down the reaction rate compared to less hindered ketones.

Examples of nucleophilic addition reactions include:

Grignard Reagents (R-MgX): Reaction with a Grignard reagent, followed by an acidic workup, results in the formation of a tertiary alcohol.

Organolithium Reagents (R-Li): Similar to Grignard reagents, organolithium compounds add to the carbonyl group to form tertiary alcohols after protonation.

Cyanide (CN⁻): The addition of a cyanide ion (from a source like HCN or NaCN) forms a cyanohydrin.

Amines (R-NH₂): Primary amines react with ketones to form imines through a nucleophilic addition-elimination mechanism.

Aromatic Ring Functionalizations

The 4-methylphenyl group in this compound can undergo electrophilic aromatic substitution, allowing for the introduction of various functional groups onto the aromatic ring.

Electrophilic Aromatic Substitution Reactions: Nitration, Sulfonation, Halogenation

The position of electrophilic attack on the substituted benzene (B151609) ring is directed by the existing substituents: the methyl group and the 2-(cyclohexylcarbonyl)ethyl group.

Methyl Group (-CH₃): This is an electron-donating group that activates the ring towards electrophilic substitution and is an ortho, para-director. studymind.co.ukcognitoedu.org

2-(Cyclohexylcarbonyl)ethyl Group (-CH₂CH₂CO-Cyclohexyl): The ketone group is electron-withdrawing and deactivating towards electrophilic substitution, acting as a meta-director. libretexts.orgorganicchemistrytutor.com However, the deactivating effect is somewhat attenuated by the ethyl spacer between the carbonyl and the aromatic ring.

In this compound, the methyl group is at position 4 relative to the ethyl ketone substituent. This means the positions ortho to the activating methyl group (positions 3 and 5) are also meta to the deactivating ethyl ketone group. This alignment of directing effects leads to a strong preference for substitution at the positions ortho to the methyl group.

Nitration: This is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the electrophile. uomustansiriyah.edu.iqmasterorganicchemistry.comrushim.ru The reaction with this compound would be expected to yield primarily 2-nitro-4-(2-(cyclohexylcarbonyl)ethyl)-1-methylbenzene.

Sulfonation: This reaction is commonly performed with fuming sulfuric acid (a mixture of H₂SO₄ and SO₃). uomustansiriyah.edu.iqwikipedia.org The electrophile is SO₃ or protonated SO₃. Sulfonation of the target molecule would likely produce 2-(cyclohexylcarbonyl)ethyl-5-methylbenzenesulfonic acid.

Halogenation: Halogenation with Br₂ or Cl₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) would introduce a halogen atom onto the ring. mdpi.comwikipedia.org The primary products would be the 2-halo-4-(2-(cyclohexylcarbonyl)ethyl)-1-methylbenzene derivatives.

Table 3: Predicted Major Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Major Product |

| Nitration | HNO₃, H₂SO₄ | 2-nitro-4-(2-(cyclohexylcarbonyl)ethyl)-1-methylbenzene |

| Sulfonation | SO₃, H₂SO₄ | 2-(cyclohexylcarbonyl)ethyl-5-methylbenzenesulfonic acid |

| Bromination | Br₂, FeBr₃ | 2-bromo-4-(2-(cyclohexylcarbonyl)ethyl)-1-methylbenzene |

| Chlorination | Cl₂, AlCl₃ | 2-chloro-4-(2-(cyclohexylcarbonyl)ethyl)-1-methylbenzene |

Aromatic System Interactions: Pi-Pi Stacking and Electronic Influences on Reactivity

The 4-methylphenyl group can participate in non-covalent interactions, notably pi-pi stacking. wikipedia.orglibretexts.org In the solid state or in solution at high concentrations, the aromatic rings of two or more molecules of this compound can stack on top of each other. These interactions are typically in a parallel-displaced or T-shaped arrangement rather than a face-to-face sandwich geometry. wikipedia.org The strength of these interactions can be influenced by the substituents on the aromatic ring. nih.govacs.org

The electronic influences on the reactivity of the aromatic ring are a direct consequence of the substituents. The electron-donating methyl group increases the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. studymind.co.uk Conversely, the electron-withdrawing nature of the distant carbonyl group slightly decreases the electron density, deactivating the ring relative to toluene (B28343) but likely leaving it more activated than benzene itself due to the overwhelming effect of the methyl group. wikipedia.org This interplay of electronic effects governs the rate and regioselectivity of electrophilic aromatic substitution reactions.

Cyclohexyl Ring Transformations and Derivatizations of this compound

The cyclohexyl moiety of this compound represents a key site for chemical modification, offering pathways to a variety of derivatives with altered steric and electronic properties. Research into related cycloalkyl compounds provides a framework for understanding the potential transformations of this specific ketone, including functionalization, ring rearrangement, and aromatization.

Studies on Functionalization of the Cyclohexyl Moiety in Related Compounds

The functionalization of saturated carbocyclic rings like cyclohexane (B81311) is a significant area of organic synthesis. While direct functionalization of the cyclohexyl ring in the target ketone is not extensively documented, principles derived from related cycloalkyl ketones and alkanes offer valuable insights. The primary approaches involve the activation of inert C(sp³)–H bonds to introduce new functional groups.

One established strategy for modifying cyclic ketones is through the formation of an enolate at the α-carbon, followed by reaction with an electrophile. However, functionalization of the other C-H bonds on the cyclohexyl ring requires different approaches. Minisci-type reactions, for example, have been used to couple cycloalkanes with heteroaromatic bases under warming conditions with an initiator like benzoyl peroxide, demonstrating a method for C(sp³)–H bond activation. researchgate.net More advanced methods involve transition-metal catalysis to achieve selective C–H functionalization. For instance, palladium-catalyzed reactions can facilitate the introduction of aryl, heteroaryl, alkenyl, and alkynyl groups at specific positions in cyclobutane (B1203170) rings, a strategy that could potentially be adapted for cyclohexyl systems. nih.gov

Another approach involves a two-step sequence, such as a Norrish-Yang cyclization of an aryl-cycloalkyl ketone to create a bicyclic alcohol intermediate. This intermediate can then undergo palladium-catalyzed C–C bond cleavage and functionalization, allowing for the stereospecific introduction of various substituents. nih.gov While this is demonstrated on cyclobutyl ketones, the principles of C-H and C-C bond activation are broadly applicable.

The table below summarizes key strategies for the functionalization of cyclic alkanes and ketones that could be analogous for the cyclohexyl moiety.

| Functionalization Strategy | Catalyst/Reagent | Type of Bond Formed | Relevant Analogy |

| Minisci-Type Coupling | Benzoyl Peroxide (BPO) | C(sp³)–C(sp²) | Coupling of cycloalkanes to N-heterocycles researchgate.net |

| C–H/C–C Functionalization | Palladium(II) Catalysis | C(sp³)–C(sp²), C(sp³)–C(sp) | Synthesis of cis-1,3-difunctionalized cyclobutanes nih.gov |

| α-Functionalization | LDA / Electrophile | C(sp³)–C(sp³), C(sp³)–X | Direct alkylation of ketones youtube.com |

| Dehydrogenative Coupling | Visible-Light Photocatalysis | C(sp³)–C(sp²) | Coupling of N-Heteroaromatic Rings with C(sp³)-H bonds researchgate.net |

These methodologies highlight the potential for targeted modifications of the cyclohexyl ring, enabling the synthesis of a diverse library of derivatives from the parent ketone.

Ring Transformations and Rearrangement Reactions (e.g., Ring-Opening Cycloisomerization Analogies)

The transformation of the cyclohexyl ring itself, through rearrangements or ring-opening, represents a more profound structural modification. While ring-opening is most commonly associated with strained rings like cyclopropanes and cyclobutanes, analogous C–C bond activation in cyclohexyl systems can be envisaged under specific conditions.

Studies on cyclopropyl (B3062369) ketones provide a useful model for C–C bond activation adjacent to a carbonyl group. Nickel-catalyzed reactions, for instance, can induce the ring-opening of cyclopropyl ketones to form six-membered oxa-nickelacycles. nih.gov This process involves the oxidative addition of the nickel(0) catalyst into one of the C–C bonds of the cyclopropane (B1198618) ring. Such a pathway, if applied to a cyclohexyl ketone, could theoretically lead to larger ring structures or linear products, although the lower ring strain of the cyclohexane ring makes this transformation more challenging. The net ring-opening difunctionalization of cyclopropyl ketones has been achieved using nickel catalysis in the presence of organozinc reagents and chlorotrimethylsilane, yielding γ-substituted silyl (B83357) enol ethers. nih.govchemrxiv.org This highlights a strategy where C-C bond cleavage is coupled with the introduction of two new functional groups.

Ring contraction is another potential transformation pathway. For example, a chiral substituted cyclohexene (B86901) can be prepared from a meso-3,7-dibromocycloheptene via a tandem desymmetrization and dyotropic rearrangement, which involves a stereospecific ring contraction. rsc.org Acid-catalyzed semi-pinacol rearrangements of epoxides on cyclic systems can also lead to ring-contracted products with high diastereoselectivity. rsc.org These examples from related carbocyclic chemistry suggest that under appropriate synthetic conditions, the cyclohexyl ring could be induced to rearrange into a functionalized cyclopentyl system.

| Transformation Type | Key Reagents/Catalysts | Potential Outcome for Cyclohexyl Ring | Analogous System |

| Ring-Opening Difunctionalization | Ni(0) catalyst, Organozinc, TMSCl | Formation of a linear, difunctionalized alkyl chain | Cyclopropyl ketones nih.govchemrxiv.org |

| Oxidative Addition/Ring-Opening | [Ni(cod)₂], Phosphine (B1218219) Ligand | Formation of a larger metallacycle | Cyclopropyl ketones nih.gov |

| Dyotropic Rearrangement | Silica (B1680970), CuBr·SMe₂ | Ring contraction to a cyclopentyl derivative | Cycloheptene derivatives rsc.org |

| Semi-Pinacol Rearrangement | Acid catalyst (e.g., TfOH) | Ring contraction to a cyclopentyl derivative | Cyclohexane-epoxide systems rsc.org |

Dehydrogenation and Aromatization Processes of Cycloalkyl Carboxylic Acid Derivatives

Transition metal catalysis is a powerful tool for achieving dehydrogenation. Catalytic systems have been developed that enable cyclohexane carboxylic acids to undergo multiple C-H activations, leading to the formation of olefinated arenes. chemrxiv.org This reaction proceeds through a tandem sequence of dehydrogenation, olefination, decarboxylation, and finally, aromatization. nih.govchemrxiv.org While this example involves a carboxylic acid, the fundamental process of catalytic C-H activation and hydrogen elimination is relevant to other cycloalkane derivatives. For ketones, α,β-dehydrogenation to form an enone is a well-known transformation, often achieved by halogenation followed by elimination or by palladium-catalyzed methods. researchgate.netquora.com

Complete aromatization of the cyclohexyl ring can be achieved under more forcing conditions or with specific catalysts. Concentrated sulfuric acid has been shown to facilitate the aromatization of various substituted cyclohexenes. researchgate.net Catalytic systems involving palladium on carbon (Pd/C) are also commonly employed for dehydrogenation reactions, often at elevated temperatures. The conversion of a cyclohexyl ketone to a phenyl ketone represents a formal oxidation process that could provide access to a different class of aromatic compounds. The transformation of cyclohexyl groups to phenyl groups is a recognized synthetic strategy. researchgate.net

The following table summarizes relevant dehydrogenation and aromatization reactions.

| Reaction Type | Catalyst/Reagent | Substrate Analogy | Product Type | Reference |

| Multifold C-H Activation | Transition Metal Catalyst | Cyclohexane carboxylic acid | Olefinated arene | nih.gov, chemrxiv.org |

| α,β-Dehydrogenation | Allyl-palladium catalysis | Amides | α,β-Unsaturated amide | researchgate.net |

| Dehydro-aromatization | Sulfuric Acid | Substituted cyclohexenes | Aromatic compound | researchgate.net |

| Catalytic Dehydrogenation | Palladium on Carbon (Pd/C) | Cycloalkanes | Aromatic compound | researchgate.net |

These processes underscore the chemical versatility of the cyclohexyl ring, which can be selectively transformed from a saturated aliphatic moiety into an unsaturated or fully aromatic structure, thereby expanding the synthetic utility of this compound.

Mechanistic Elucidation and Theoretical Investigations of Cyclohexyl 2 4 Methylphenyl Ethyl Ketone Chemistry

Reaction Mechanism Determination

The determination of a reaction mechanism involves identifying all elementary steps, including the characterization of any intermediates and transition states, and understanding the kinetics of the process.

Intermediates and Transition State Characterization

In the context of reactions involving ketones like Cyclohexyl 2-(4-methylphenyl)ethyl ketone, intermediates are transient species that are formed in one elementary step and consumed in another. For example, in acid- or base-catalyzed reactions at the alpha-carbon, enol or enolate intermediates are common. Transition states are high-energy, unstable configurations of atoms that must be surpassed for a reaction to occur.

The characterization of these species is crucial for understanding the reaction pathway. While experimental detection can be challenging due to their short lifetimes, computational methods are often employed to model their geometries and energies. chemrxiv.org However, specific studies characterizing the intermediates and transition states for reactions involving this compound are not available in the reviewed literature.

Kinetics and Rate-Determining Steps in Formation and Transformations

Such an analysis would reveal which species are involved in the rate-determining step. For instance, if a reaction rate is found to be dependent on the concentration of both the ketone and a specific catalyst, it would imply that both are involved in the slowest step of the mechanism. No specific kinetic data or identification of rate-determining steps for the formation or transformations of this compound has been reported in the available literature.

Computational Chemistry and Molecular Modeling

Computational chemistry serves as a powerful tool for investigating reaction mechanisms and predicting chemical properties where experimental data is scarce.

Density Functional Theory (DFT) for Regioselectivity Prediction and Optimization

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In organic chemistry, it is frequently used to predict the regioselectivity of reactions, which is the preference for bond-making or breaking in one direction over all other possibilities. For a molecule like this compound, which has multiple potentially reactive sites, DFT calculations could predict the most likely site for electrophilic or nucleophilic attack by calculating the energies of the possible intermediates and products.

Despite the utility of DFT for such predictions, no published studies were found that apply this method to predict the regioselectivity of reactions involving this compound.

Prediction of Transition State Geometries

The prediction of transition state geometries is a key application of computational chemistry in elucidating reaction mechanisms. researchgate.net By locating the first-order saddle points on the potential energy surface, the structure and energy of the transition state can be determined. chemrxiv.orgarxiv.org This information is vital for calculating activation energies, which are directly related to the reaction rate. Machine learning models are also emerging as powerful tools for predicting transition state geometries with increased efficiency. researchgate.net

A search of the literature did not yield any studies specifically focused on the computational prediction of transition state geometries for reactions of this compound.

Electronic Structure and Reactivity Correlations

The electronic structure of a molecule dictates its reactivity. researchgate.net Computational methods can be used to calculate various electronic properties, such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and electrostatic potential maps. These properties can then be correlated with the observed reactivity of the molecule. For example, regions of high electron density are likely sites for electrophilic attack, while the energy of the LUMO can indicate susceptibility to nucleophilic attack.

A detailed analysis of the electronic structure of this compound could provide valuable insights into its chemical behavior. However, no such specific computational studies or reactivity correlations for this compound are currently available in the scientific literature.

Computational Studies on Stereochemical Control and Substrate-Catalyst Interactions

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating the stereochemical outcomes of reactions involving prochiral ketones like this compound. While specific computational studies on this exact molecule are not extensively documented in publicly available literature, valuable insights can be drawn from theoretical investigations of analogous systems, such as the reduction of substituted acetophenones and cyclohexanones.

These studies typically focus on mapping the potential energy surface of the reaction, identifying the transition state structures for the formation of different stereoisomers. The relative energies of these transition states are crucial in predicting the stereoselectivity of a reaction; a lower energy transition state corresponds to a faster reaction rate and, consequently, the preferential formation of the corresponding stereoisomer.

For a molecule like this compound, computational models would analyze the interactions between the substrate and the catalyst, often a chiral catalyst in the case of asymmetric synthesis. Key interactions that are modeled include:

Steric Hindrance: The bulky cyclohexyl group can sterically hinder the approach of the catalyst or reagent to one face of the carbonyl group, thereby favoring attack from the less hindered face. DFT calculations can quantify the energetic penalty associated with these steric clashes.

Electronic Interactions: The 4-methylphenyl group can engage in electronic interactions, such as π-π stacking or CH-π interactions, with the catalyst. These interactions can help to lock the substrate into a specific orientation within the catalyst's chiral pocket, leading to high stereoselectivity. researchgate.net

Hydrogen Bonding: In reactions involving protic solvents or catalysts with hydrogen bond donors/acceptors, the formation of hydrogen bonds between the substrate's carbonyl oxygen and the catalyst can play a significant role in stabilizing the transition state and influencing the stereochemical outcome.

By calculating the energies of the various possible transition state geometries, researchers can predict the diastereomeric or enantiomeric excess of a reaction with considerable accuracy. These computational insights are invaluable for designing more selective catalysts and optimizing reaction conditions.

Structure-Reactivity Relationships and Substituent Effects

The reactivity of this compound is intrinsically linked to its molecular structure. The interplay of electronic and steric effects, influenced by the cyclohexyl and 4-methylphenyl moieties, governs the outcomes and selectivity of its chemical transformations.

Linear Free Energy Relationship Analysis (e.g., Hammett Plots) in Related Systems

The Hammett equation is given by:

log(k/k₀) = ρσ

where:

k is the rate constant for the reaction of a substituted compound.

k₀ is the rate constant for the reaction of the unsubstituted compound.

σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent.

ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.

A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value indicates that electron-donating groups enhance the reaction rate. The magnitude of ρ reflects the extent of charge development in the transition state.

For a reaction involving the carbonyl group of a ketone analogous to the 2-(4-methylphenyl)ethyl ketone portion of the target molecule, a Hammett plot can be constructed by measuring the reaction rates for a series of compounds with different para-substituents on the phenyl ring. The 4-methyl group in the subject compound is an electron-donating group, which would influence the reactivity of the carbonyl group.

Table 1: Hypothetical Hammett Plot Data for the Reduction of para-Substituted 2-Phenylethyl Ketones

| Substituent (X) | σₚ | Relative Rate (kₓ/k₀) | log(kₓ/k₀) |

| -OCH₃ | -0.27 | 0.54 | -0.27 |

| -CH₃ | -0.17 | 0.68 | -0.17 |

| -H | 0.00 | 1.00 | 0.00 |

| -Cl | 0.23 | 1.69 | 0.23 |

| -CN | 0.66 | 4.57 | 0.66 |

| -NO₂ | 0.78 | 6.03 | 0.78 |

Note: This data is illustrative and based on typical trends observed in similar systems. The ρ value for such a reaction would depend on the specific reaction mechanism.

From such an analysis, one could infer the electronic demand of the rate-determining step in reactions involving this compound.

Steric and Electronic Influences on Reaction Outcomes and Selectivity

The chemical behavior of this compound is a direct consequence of the steric and electronic properties of its constituent groups.

Steric Influences:

The most significant steric influence arises from the cyclohexyl group . This bulky, non-planar ring system can effectively shield one face of the adjacent carbonyl group. In nucleophilic addition reactions, the approaching nucleophile will preferentially attack from the less sterically hindered face, leading to a specific diastereomer if a new stereocenter is formed. The conformational flexibility of the cyclohexyl ring (chair, boat, and twist-boat conformations) can also play a role in determining the most stable transition state geometry and, therefore, the stereochemical outcome. In asymmetric catalysis, the interaction between the cyclohexyl group and the chiral catalyst is a key determinant of enantioselectivity. acs.org

Electronic Influences:

The 4-methylphenyl group exerts a notable electronic influence on the reactivity of the ketone. The methyl group is an electron-donating group (EDG) through induction and hyperconjugation. This has several consequences:

Carbonyl Reactivity: By donating electron density to the aromatic ring and, through the ethyl bridge, to the carbonyl group, the methyl group slightly reduces the electrophilicity of the carbonyl carbon. This can lead to a modest decrease in the rate of nucleophilic addition compared to an unsubstituted phenyl group.

Stabilization of Intermediates: The electron-donating nature of the methyl group can stabilize any positive charge that develops in the transition state or in a reaction intermediate, for instance, in reactions proceeding through a carbocation-like transition state. This is reflected in a negative ρ value in a Hammett analysis for such reactions. nih.gov

Table 2: Summary of Steric and Electronic Effects

| Structural Moiety | Primary Effect | Consequence on Reactivity and Selectivity |

| Cyclohexyl Group | Steric Hindrance | Directs incoming nucleophiles to the less hindered face of the carbonyl, influencing diastereoselectivity. Interacts with chiral catalysts to control enantioselectivity. |

| 4-Methylphenyl Group | Electronic (Electron-Donating) | Slightly decreases the electrophilicity of the carbonyl carbon, potentially slowing down nucleophilic addition. Stabilizes positively charged transition states or intermediates. |

Despite a comprehensive search for analytical and spectroscopic data for the chemical compound "this compound," also known by its IUPAC name "1-cyclohexyl-3-(4-methylphenyl)propan-1-one," specific experimental data required to populate the requested article sections could not be located.

Searches were conducted for Proton NMR (¹H NMR), Carbon-13 NMR (¹³C NMR), two-dimensional NMR techniques, High-Resolution Mass Spectrometry (HRMS), and Gas Chromatography-Mass Spectrometry (GC-MS) data. However, the search results did not yield any publications or spectral databases containing this specific information for the requested compound. The information found pertained to structurally related but distinct molecules, which cannot be used to accurately describe the spectroscopic characteristics of this compound.

Consequently, it is not possible to generate the detailed, scientifically accurate article as per the provided outline and instructions without the necessary foundational data.

Advanced Analytical and Spectroscopic Characterization in Cyclohexyl 2 4 Methylphenyl Ethyl Ketone Research

Mass Spectrometry for Molecular Identification and Purity Assessment

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is instrumental in determining the molecular weight and probing the structure of thermally labile molecules like Cyclohexyl 2-(4-methylphenyl)ethyl ketone. In ESI-MS, the analyte is ionized by creating a fine spray of charged droplets in the presence of a strong electric field, which allows for the generation of intact molecular ions.

For this compound (molecular formula C₁₆H₂₂O, molecular weight 230.35 g/mol ), the ESI-MS spectrum in positive ion mode is expected to show a prominent protonated molecule [M+H]⁺ at an m/z of 231.36. Adducts with sodium [M+Na]⁺ (m/z 253.34) or potassium [M+K]⁺ (m/z 269.44) may also be observed, depending on the purity of the solvent and sample.

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would provide valuable structural information through characteristic fragmentation patterns. The fragmentation of ketones is often driven by cleavage adjacent to the carbonyl group (α-cleavage). For this compound, several key fragmentation pathways can be predicted.

Predicted ESI-MS/MS Fragmentation Data for this compound [M+H]⁺:

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Predicted Neutral Loss | Plausible Structure of Fragment |

| 231.36 | 135.08 | C₇H₈O (p-methylacetophenone) | Cyclohexyl cation |

| 231.36 | 119.09 | C₈H₁₄ (cyclohexylethylene) | p-Tolylacylium ion |

| 231.36 | 91.05 | C₁₀H₁₆O (cyclohexyl ethyl ketone moiety) | Tropylium ion (from rearrangement of the tolyl group) |

This data is predictive and based on the general fragmentation patterns of aryl ketones.

Chromatographic Techniques for Separation and Purity

Chromatographic methods are essential for the separation of this compound from reaction mixtures and for the determination of its purity.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the analysis and purification of synthetic compounds. For a non-polar compound like this compound, reversed-phase HPLC is the method of choice. In this mode, a non-polar stationary phase (typically C18 or C8 silica) is used with a polar mobile phase.

A typical analytical HPLC method for this compound would involve a C18 column with a gradient elution system. The mobile phase would likely consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). The retention time of the compound is influenced by the hydrophobicity of the molecule; a higher proportion of the organic solvent in the mobile phase leads to a shorter retention time.

Preparative HPLC utilizes the same principles but with larger columns and higher flow rates to isolate larger quantities of the pure compound.

Hypothetical HPLC Method Parameters:

| Parameter | Value |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 70% B to 100% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

These parameters are illustrative and would require optimization for a specific sample.

Chiral HPLC for Enantiomeric Excess Determination

This compound possesses a chiral center at the carbon atom alpha to the carbonyl group, bonded to the cyclohexyl and p-methylphenyl ethyl moieties. Therefore, it can exist as a pair of enantiomers. Chiral HPLC is a specialized form of HPLC used to separate these enantiomers. This technique employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Common CSPs for the separation of chiral ketones include those based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose) coated or immobilized on a silica (B1680970) support. The choice of mobile phase, typically a mixture of alkanes (like hexane (B92381) or heptane) and an alcohol (like isopropanol (B130326) or ethanol), is crucial for achieving enantiomeric separation.

The determination of enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers in the chromatogram.

Potential Chiral HPLC Method Parameters:

| Parameter | Value |

| Column | Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | Hexane/Isopropanol (90:10, v/v) |

| Flow Rate | 0.5 mL/min |

| Detection | UV at 254 nm |

| Temperature | 25 °C |

These parameters are based on methods used for structurally similar α-aryl ketones and would need to be optimized.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies. The absorption of this radiation at characteristic wavenumbers provides a "fingerprint" of the molecule's functional groups.

For this compound, the IR spectrum will be dominated by several key absorption bands. The most prominent of these will be the carbonyl (C=O) stretch. The presence of both an aliphatic (cyclohexyl) and an aromatic (p-methylphenyl) group will also give rise to characteristic C-H and C=C stretching and bending vibrations.

Predicted IR Absorption Bands for this compound:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3020 | Medium | Aromatic C-H stretch |

| ~2930-2850 | Strong | Aliphatic C-H stretch (cyclohexyl and ethyl) |

| ~1710 | Strong, Sharp | C=O stretch (ketone) |

| ~1610, ~1515 | Medium to Weak | Aromatic C=C ring stretch |

| ~1450 | Medium | CH₂ scissoring (cyclohexyl) |

| ~820 | Strong | p-disubstituted benzene (B151609) C-H out-of-plane bend |

This data is predictive, based on the known absorption frequencies of similar functional groups in other molecules.

Future Directions and Emerging Research Avenues for Cyclohexyl 2 4 Methylphenyl Ethyl Ketone

Development of Novel Catalytic Systems for Enantioselective and Diastereoselective Synthesis

The stereoselective synthesis of ketones is crucial for accessing chiral molecules, which are fundamental in pharmaceuticals and materials science. Future work on cyclohexyl 2-(4-methylphenyl)ethyl ketone will likely focus on developing catalytic systems that can control its stereochemistry with high precision.

Enantioselective Synthesis: The creation of α-quaternary stereocenters, such as the one that could be formed from this ketone's scaffold, remains a significant challenge in organic synthesis. Research in this area would likely involve copper-catalyzed enantioselective methods that utilize chiral phosphine (B1218219) ligands. nih.gov Such systems have proven effective for preparing a range of α-quaternary acyclic ketones from simple carboxylic acid or ester starting materials. nih.gov The goal would be to develop a catalyst that can selectively generate one enantiomer of a derivatized product over the other, achieving high enantiomeric excess (e.e.).

Diastereoselective Synthesis: For derivatives of the title compound with multiple stereocenters, diastereoselective synthesis will be paramount. Methodologies such as cascade Michael–aldol (B89426) reactions are employed to construct highly substituted cyclohexanone (B45756) skeletons with excellent diastereoselectivity. beilstein-journals.org Future research could explore phase-transfer catalysis in the presence of aqueous bases to achieve complete diastereoselectivity in the synthesis of complex cyclohexanone derivatives starting from precursors related to this compound. beilstein-journals.org

Below is a hypothetical data table illustrating the kind of results researchers would aim for in such studies.

| Catalyst System | Chiral Ligand | Solvent | Temp (°C) | Yield (%) | Enantiomeric Excess (e.e.) / Diastereomeric Ratio (d.r.) |

| Cu(OAc)₂ | (R)-DTBM-SEGPHOS | Toluene (B28343) | 25 | 85 | 95% e.e. |

| RuCl₂(PPh₃)₃ | (S,S)-TsDACH | Methanol (B129727) | 60 | 92 | >99:1 d.r. |

| Pd(dba)₂ | (R)-BINAP | THF | 0 | 78 | 92% e.e. |

| Organocatalyst (Proline) | - | DMSO | 25 | 88 | 98:2 d.r. |

Exploration of Cascade Reactions and Multicomponent Transformations Incorporating the Compound

Cascade reactions, or domino reactions, and multicomponent reactions (MCRs) are powerful tools in modern organic synthesis, allowing for the construction of complex molecules from simple precursors in a single operation. These strategies enhance efficiency by reducing the number of purification steps, saving time, and minimizing waste.

Future research could position this compound as a key building block in such transformations. For instance, it could serve as the methyl ketone component in a three-component cyclization with an amino alcohol and a pyruvate (B1213749) derivative to form complex heterocyclic structures like γ-lactams. nih.gov The development of such MCRs would provide rapid access to novel molecular scaffolds that could be screened for biological activity.

Advanced Mechanistic Investigations Utilizing In Situ Spectroscopy and Time-Resolved Techniques

A thorough understanding of reaction mechanisms is essential for optimizing reaction conditions and designing new transformations. Advanced spectroscopic techniques that allow for real-time monitoring of reactions are invaluable for this purpose.

In Situ Spectroscopy: Techniques like in situ Raman spectroscopy and powder X-ray diffraction (PXRD) can provide a direct window into the reaction vessel, allowing researchers to identify transient intermediates and track the concentration of reactants and products over time. irb.hr Applying these methods to reactions involving this compound could reveal short-lived species and provide crucial data on reaction kinetics and pathways. irb.hrnih.gov

Time-Resolved Techniques: For studying very fast photochemical or photophysical processes, time-resolved spectroscopy is the tool of choice. researchgate.net Femtosecond to nanosecond transient absorption and time-resolved resonance Raman spectroscopy can elucidate the entire reaction pathway from the initial excited state to the final product. researchgate.netnih.gov If this compound were used in photochemical reactions, these techniques could be used to study the dynamics of intermediates like biradicals or enol forms. nih.gov

The table below illustrates the type of data that could be obtained from such mechanistic studies.

| Technique | Intermediate Observed | Lifetime | Key Finding |

| Nanosecond Transient Absorption | Triplet State (n, π*) | 150 ns | Identification of the primary photoexcited species. |

| In Situ Raman Spectroscopy | Enol Intermediate | N/A (steady state) | Confirmation of a key intermediate in an acid-catalyzed reaction. |

| Femtosecond Spectroscopy | Singlet Excited State | 50 ps | Measurement of intersystem crossing rate. |

Rational Design of Derivatives for Probing Fundamental Chemical Principles

By systematically modifying the structure of this compound, researchers can create a library of derivatives to probe fundamental chemical principles. For example, altering the substituents on the phenyl ring could be used to study the electronic effects (e.g., Hammett relationships) on the ketone's reactivity. Similarly, changing the cyclohexyl group to other cycloalkyl groups could provide insights into steric effects.

These rationally designed derivatives could serve as model compounds to investigate carbocation rearrangements, dynamic effects on reaction selectivity, or the nature of non-covalent interactions in catalyst-substrate complexes. escholarship.org Computational studies, including density functional theory (DFT), would likely be paired with experimental work to provide a comprehensive understanding of these principles. escholarship.org

Integration with Sustainable Chemistry Principles and Green Synthetic Methodologies

Modern chemical synthesis places a strong emphasis on sustainability. Future research on this compound should incorporate the principles of green chemistry to minimize environmental impact. researchgate.netmdpi.com

Key areas of focus would include:

Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or deep eutectic solvents. researchgate.net

Energy Efficiency: Utilizing energy-efficient synthesis methods such as microwave-assisted organic synthesis (MAOS), which can dramatically reduce reaction times and energy consumption compared to conventional heating. jddhs.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. researchgate.net

Biocatalysis: Employing enzymes or whole-cell biocatalysts for transformations, which often operate under mild conditions (ambient temperature and pressure) and can exhibit high chemo-, regio-, and stereoselectivity. researchgate.net The use of ketoreductases, for example, could provide a green route to chiral alcohols derived from the ketone. researchgate.net

Adopting these green methodologies will not only make the synthesis and use of this compound more environmentally benign but also align with the broader goals of sustainable development in the chemical industry. jddhs.com

Q & A

Q. What are the common synthetic routes for Cyclohexyl 2-(4-methylphenyl)ethyl ketone, and how do reaction conditions influence yield?

this compound can be synthesized via Friedel-Crafts acylation or Robinson annulation. For example, highlights a 23–25% yield for 4-methylphenyl-substituted ketones using aryl alkylation under acidic conditions . Optimizing solvent choice (e.g., ethanol or cyclohexane) and catalysts (e.g., NaOH or Lewis acids) is critical. A reflux setup with controlled temperature (e.g., 70–80°C) and stoichiometric ratios of reactants, as demonstrated in cyclohexenone derivative syntheses, improves reproducibility .

Q. Which spectroscopic and chromatographic methods are most effective for structural characterization?

- Nuclear Magnetic Resonance (NMR): Proton and carbon NMR resolve cyclohexyl and aromatic proton environments, with distinct shifts for ketone carbonyl groups (~200–220 ppm in NMR) .

- Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., 270.29 g/mol for related compounds) and fragmentation patterns .

- X-ray Crystallography: Used to determine crystal packing and stereochemistry, as shown in cyclohexenone derivatives with 84.79° dihedral angles between aromatic rings .

Advanced Research Questions

Q. How do electronic and steric effects of substituents on the phenyl ring impact reactivity and product distribution?

Substituents like methyl groups on the phenyl ring enhance electron density, favoring electrophilic acylation. shows that 4-methylphenyl groups yield 23–25% ketones, while bulkier substituents (e.g., 2,4-dimethylphenyl) reduce yields to 7% due to steric hindrance . Computational modeling (e.g., DFT) can predict regioselectivity and optimize substituent placement for target applications.

Q. What contradictions exist in reported thermodynamic properties, and how can they be resolved?

Inverse gas chromatography (IGC) studies on similar ketones report varying solubility parameters due to solvent-polymer interactions. For example, ethyl methyl ketone’s thermodynamic data in poly(cyclohexyl methacrylate) systems show discrepancies in Flory-Huggins interaction parameters () under different temperatures . Cross-validating IGC with calorimetry or vapor pressure measurements improves reliability .

Q. How can this compound serve as an intermediate in bioactive compound synthesis?

Cyclohexenone derivatives are key precursors for pharmaceuticals with anti-inflammatory, antimalarial, or anticonvulsant activities . For instance, the title compound’s ketone group enables functionalization via Grignard reactions or reductions to yield alcohols for further derivatization. details a synthetic route to furan- and ethoxyphenyl-substituted cyclohexenones with 70% yield, highlighting scalability for drug discovery .

Q. What methodologies address challenges in regioselective functionalization of the cyclohexyl ring?

- Conformational Analysis: Chair conformations of the cyclohexyl ring influence reactivity. Axial vs. equatorial positioning of substituents can be controlled using steric-directing groups .

- Catalytic Asymmetric Synthesis: Chiral catalysts (e.g., BINOL-derived phosphoric acids) enable enantioselective alkylation or epoxidation, as seen in cyclohexyl ketone epoxidation studies .

Methodological Considerations

Q. How do solvent-free synthesis techniques improve sustainability without compromising yield?

Solvent-free methods, such as mechanochemical grinding or microwave-assisted reactions, reduce waste and energy use. notes that solvent-free Robinson annulation achieves comparable yields (e.g., 65–70%) to traditional methods while minimizing solvent toxicity .

Q. What strategies mitigate side reactions during large-scale synthesis?

- Temperature Control: Slow addition of reagents at ≤0°C prevents exothermic side reactions (e.g., polymerization).

- Purification: Column chromatography with silica gel or recrystallization in ethanol/water mixtures isolates the target compound, as demonstrated in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。